molecular formula C38H33N2O4P B12304919 1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea

1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea

Cat. No.: B12304919
M. Wt: 612.7 g/mol
InChI Key: ONMZSTUAVOQTKS-UHFFFAOYSA-N
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Description

1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphorous atom

Preparation Methods

The synthesis of 1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea involves multiple steps, including the formation of the phosphapentacyclic structure and subsequent functionalization. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of multiple aromatic rings. Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphapentacyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

Similar compounds include other phosphapentacyclic structures and phenylurea derivatives. Compared to these compounds, 1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea is unique due to its specific arrangement of aromatic rings and the presence of a phosphorous atom. This uniqueness may confer specific properties and applications that are not observed in other similar compounds.

Properties

Molecular Formula

C38H33N2O4P

Molecular Weight

612.7 g/mol

IUPAC Name

1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea

InChI

InChI=1S/C38H33N2O4P/c1-24-22-28-16-10-12-20-31(28)33-34-32-21-13-11-17-29(32)23-25(2)36(34)43-45(42-35(24)33)44-37(27-14-6-4-7-15-27)26(3)39-38(41)40-30-18-8-5-9-19-30/h4-23,26,37H,1-3H3,(H2,39,40,41)

InChI Key

ONMZSTUAVOQTKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)OC(C6=CC=CC=C6)C(C)NC(=O)NC7=CC=CC=C7

Origin of Product

United States

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